molecular formula C12H9F3O3 B13464810 rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2763998-34-9

rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Katalognummer: B13464810
CAS-Nummer: 2763998-34-9
Molekulargewicht: 258.19 g/mol
InChI-Schlüssel: YTUDKTBPCITDOD-VDDIYKPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid” is a synthetic organic molecule characterized by its unique bicyclic structure and the presence of trifluorophenyl and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the trifluorophenyl group: This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The bicyclic core can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield esters or amides, while reduction of the trifluorophenyl group may produce partially hydrogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

The compound “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Materials Science: Application in the design and synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules in organic chemistry research.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, while the bicyclic core provides structural rigidity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but lacks the trifluorophenyl group.

    (1R,4S,5S)-4-(3,4-difluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Contains a difluorophenyl group instead of a trifluorophenyl group.

    (1R,4S,5S)-4-(3,5-difluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Another variant with a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the trifluorophenyl group in “rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and materials science applications.

Eigenschaften

CAS-Nummer

2763998-34-9

Molekularformel

C12H9F3O3

Molekulargewicht

258.19 g/mol

IUPAC-Name

(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H9F3O3/c13-6-1-5(2-7(14)10(6)15)12-3-8(18-4-12)9(12)11(16)17/h1-2,8-9H,3-4H2,(H,16,17)/t8-,9+,12-/m1/s1

InChI-Schlüssel

YTUDKTBPCITDOD-VDDIYKPWSA-N

Isomerische SMILES

C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O

Kanonische SMILES

C1C2C(C1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.